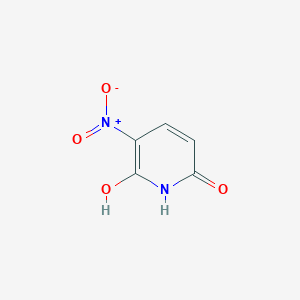
1,2-Bis(dimetilsilil)benceno
Descripción general
Descripción
1,2-Bis(dimethylsilyl)benzene (BDMSB) is a silyl-substituted aromatic compound that has been widely studied due to its unique properties and potential applications. It is a colorless, crystalline solid that is highly soluble in organic solvents. BDMSB can be synthesized in a two-step process from 2,6-dichlorobenzaldehyde and dimethylchlorosilane in the presence of a base. The product is purified by recrystallization from hot ethanol.
Aplicaciones Científicas De Investigación
Reactivo de grupo protector para aminas y aminoácidos
1,2-Bis(dimetilsilil)benceno se usa como reactivo de grupo protector para aminas y aminoácidos, formando derivados de "benzostabase" . Estos derivados son más estables a los ácidos que los análogos de "stabase" .
Síntesis orgánica
Este compuesto es una materia prima importante en la síntesis orgánica . Se usa en la síntesis de una variedad de compuestos orgánicos debido a sus propiedades químicas únicas.
Reacción con olefinas e ynes
This compound puede reaccionar con olefinas e ynes . Esta reacción es útil en la síntesis de varios compuestos orgánicos.
Reducción catalizada por rutenio de ácidos carboxílicos a aldehídos
En un estudio, this compound se usó en una reacción catalizada por rutenio para la reducción selectiva de ácidos carboxílicos a aldehídos . Esta novedosa transformación se logra mediante un procedimiento de una sola etapa que consiste en una reducción de hidrosilano catalizada por rutenio seguida de la hidrólisis de los disililacetales cíclicos resultantes .
Síntesis de materiales funcionales
This compound se usa en la síntesis de materiales funcionales . Por ejemplo, se usa en la síntesis de 9,10-dihidro-9,10-diboraantraceno, un bloque de construcción de polímeros luminiscentes que contienen boro .
Potente catalizador ácido de Lewis
This compound también se usa en la síntesis de 9,10-dimetil-9,10-diboraantraceno, que es un potente catalizador ácido de Lewis .
Safety and Hazards
1,2-Bis(dimethylsilyl)benzene is a combustible liquid . It is recommended to keep away from heat, open flames, sparks, and to wear protective gloves, protective clothing, and eye protection .
Relevant Papers
Several papers have been found that discuss 1,2-Bis(dimethylsilyl)benzene. These include a theoretical study on the platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups , and a study on iron disilyl-dicarbonyl complex bearing weakly coordinating η2- (H–Si) moieties .
Mecanismo De Acción
Target of Action
1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .
Mode of Action
The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .
Biochemical Pathways
As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .
Result of Action
The primary result of the action of 1,2-Bis(dimethylsilyl)benzene is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .
Action Environment
The action of 1,2-Bis(dimethylsilyl)benzene can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.
Propiedades
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17985-72-7 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















